![molecular formula C13H8F3N5O2 B5748239 N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5748239.png)
N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, commonly known as TFP, is a potent and selective inhibitor of cGMP-dependent protein kinase I (PKG-I). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders.
Mecanismo De Acción
TFP binds to the catalytic domain of N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide and inhibits its activity by blocking the ATP binding site. This leads to a decrease in the phosphorylation of downstream substrates of N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, such as vasodilator-stimulated phosphoprotein (VASP) and myosin light chain (MLC), which are involved in smooth muscle relaxation and platelet aggregation, respectively.
Biochemical and Physiological Effects:
TFP has been shown to have potent vasodilatory effects in various vascular beds, including coronary arteries, pulmonary arteries, and mesenteric arteries. This is attributed to its ability to inhibit N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide-mediated phosphorylation of VASP, which promotes relaxation of vascular smooth muscle cells. TFP has also been shown to inhibit platelet aggregation and thrombus formation by blocking N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide-mediated phosphorylation of MLC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TFP in lab experiments include its high potency and selectivity for N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, which allows for specific modulation of cGMP signaling pathway. However, the limitations of TFP include its low solubility in aqueous solutions and its potential off-target effects on other kinases or phosphodiesterases.
Direcciones Futuras
- Investigate the potential therapeutic applications of TFP in cardiovascular diseases, including hypertension, pulmonary hypertension, and heart failure.
- Explore the role of N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in cancer progression and metastasis, and evaluate the potential of TFP as an anti-cancer agent.
- Investigate the effects of TFP on neuronal function and synaptic plasticity, and evaluate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
- Develop novel analogs of TFP with improved solubility and selectivity for N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, and evaluate their pharmacological properties in vitro and in vivo.
Métodos De Síntesis
TFP can be synthesized by reacting 4-(trifluoromethoxy)aniline with 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can be purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
TFP has been widely used as a tool compound to investigate the role of N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in various cellular processes. N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a key mediator of cGMP signaling pathway, which regulates diverse physiological functions such as smooth muscle relaxation, platelet aggregation, and insulin secretion. TFP has been shown to selectively inhibit N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide activity without affecting other kinases or phosphodiesterases.
Propiedades
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N5O2/c14-13(15,16)23-9-4-2-8(3-5-9)18-11(22)10-19-12-17-6-1-7-21(12)20-10/h1-7H,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWWTWGNGPSHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5748161.png)
![N-[3-(acetylamino)-4-chlorophenyl]butanamide](/img/structure/B5748169.png)
![3,9,11-trimethylpyrimido[5',4':3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione](/img/structure/B5748184.png)
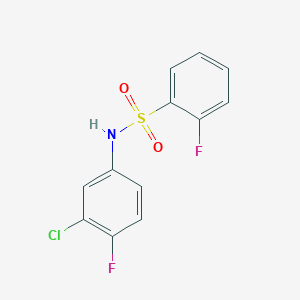

![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5748206.png)
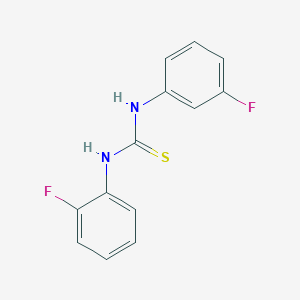
![N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B5748231.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5748252.png)
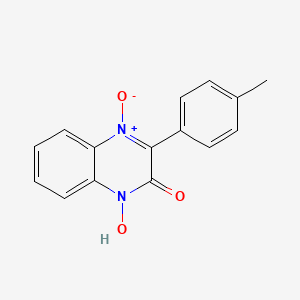
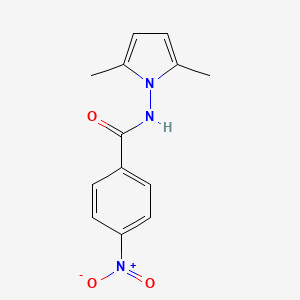
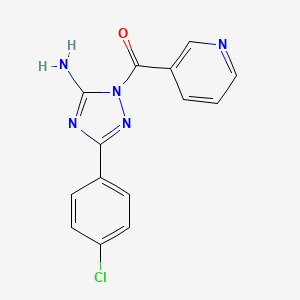
![methyl 2-{[(2-fluorophenyl)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B5748272.png)
